molecular formula C9H18N2O3S B2926710 N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1119447-76-5

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2926710
CAS No.: 1119447-76-5
M. Wt: 234.31
InChI Key: CPSZUJVUZDHXHY-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide (CAS: 1050830-18-6) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and a 2-oxo-2-(piperidin-1-yl)ethyl moiety. Its molecular formula is C₉H₁₈N₂O₃S, with a molecular weight of 234.32 g/mol . The compound’s structure features a piperidine ring linked via a ketone-containing ethyl chain to the sulfonamide nitrogen, making it a versatile intermediate in medicinal chemistry and drug discovery. It is cataloged as a building block for chemical synthesis, highlighting its utility in generating diverse pharmacologically active molecules .

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-10(15(2,13)14)8-9(12)11-6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSZUJVUZDHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide typically involves the condensation of piperidine with an appropriate aldehyde or ketone, followed by reductive amination.

Industrial Production Methods

Industrial production of piperidine derivatives often employs multicomponent reactions and catalytic hydrogenation processes to achieve high yields and purity. The use of cost-effective and scalable methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Notes
N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide (Target) C₉H₁₈N₂O₃S 234.32 Methyl, 2-oxo-piperidinyl-ethyl Building block; synthetic intermediate
N-(2,4-dichlorophenyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)methanesulfonamide C₁₄H₁₇Cl₂N₂O₃S 377.27 2,4-Dichlorophenyl, 2-oxo-piperidinyl-ethyl Increased lipophilicity; discontinued availability
N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide C₁₆H₂₄N₂O₄S 340.44 4-Methoxyphenyl, 4-methylpiperidinyl Enhanced solubility via methoxy group; CAS data available
4-Iodo-N-prop-2-ynylbenzenesulfonamide derivatives (e.g., Compound 23) C₁₀H₉IN₂O₂S 348.16 Iodo, propargyl groups Submicromolar ethionamide booster; SAR-driven optimization required

Key Observations :

  • Aromatic vs. Alkyl Substituents : Replacement of the methyl group with aromatic rings (e.g., 2,4-dichlorophenyl or 4-methoxyphenyl) increases molecular weight and modulates lipophilicity. The 4-methoxyphenyl variant may improve aqueous solubility due to the electron-donating methoxy group .

Variations in the Heterocyclic Moiety

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Modifications Notes
This compound (Target) C₉H₁₈N₂O₃S 234.32 Piperidine Standard piperidine scaffold
N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide C₁₅H₂₄N₄O₄S 356.40 Cyclopropyl-oxadiazole-piperidine hybrid Increased steric bulk; potential for kinase inhibition
N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]methanesulfonamide C₁₁H₁₆N₃O₃S 279.33 Pyrrolo[1,2-a]pyrazine Rigid heterocycle; antimicrobial applications

Key Observations :

  • Piperidine vs. Other Heterocycles : Substituting piperidine with fused or functionalized rings (e.g., pyrrolopyrazine or oxadiazole-piperidine hybrids) alters conformational flexibility and electronic properties. These changes can enhance target selectivity or metabolic stability .
  • Functional Group Additions : Introducing oxadiazole or cyclopropyl groups (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors.

Structure-Activity Relationship (SAR) Insights

  • Fragment Merging Challenges : Evidence from tuberculosis research indicates that fragment merging based solely on biophysical data (e.g., binding affinity) often fails to improve potency. For example, iodinated sulfonamides showed identical in vitro antibacterial activity despite structural optimizations .
  • Role of Empirical SAR : Successful optimization of ethionamide boosters (e.g., Compound 23) required iterative SAR exploration rather than computational predictions, emphasizing the need for experimental validation .

Biological Activity

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H16N2O3S
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 2034501-61-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its potential therapeutic applications. The compound is noted for its interactions with various biological targets, including enzymes and receptors involved in disease processes.

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, studies indicate that methanesulfonamide derivatives can inhibit cholinesterase and monoamine oxidase B, which are significant in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Properties :
    • Research has highlighted the compound's cytotoxic effects on cancer cells. In vitro studies demonstrated that derivatives of piperidine compounds exhibit enhanced cytotoxicity against various tumor cell lines, suggesting a potential application in cancer therapy .
  • Antiviral Activity :
    • Some studies have reported that compounds with similar structures exhibit inhibitory effects on viral replication, including SARS-CoV2 and H1N1 influenza virus. These findings suggest a possible role for this compound in antiviral drug development .

Case Studies and Research Findings

StudyFindings
Inhibition of Cholinesterase This compound showed significant inhibition of cholinesterase, which is crucial for neurotransmitter regulation .
Cytotoxicity Against Tumor Cells A study indicated that this compound displayed cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Antiviral Effects The compound demonstrated binding affinity to viral proteases, suggesting its potential as an antiviral agent against RNA viruses .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A representative procedure involves dissolving intermediates like N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide in ethanol, followed by refluxing with amines (e.g., benzylamine) to form the target compound . Post-synthesis, purity is confirmed using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular integrity and functional groups .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, and β = 99.953°. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL, achieving R-factors < 0.05. Hydrogen bonding and torsional angles are analyzed to confirm stereoelectronic properties .

Advanced Research Questions

Q. How can computational docking studies predict the biological interactions of this sulfonamide derivative?

  • Methodological Answer : Molecular docking employs software like AutoDock Vina to model interactions with targets such as DNA polymerases or viral proteases. The sulfonamide group acts as a hydrogen-bond acceptor, while the piperidinyl moiety engages in hydrophobic interactions. Docking scores (e.g., binding energies ≤ −8.0 kcal/mol) are validated via molecular dynamics simulations (100 ns) to assess stability of ligand-receptor complexes .

Q. What challenges arise in refining the crystal structure, and how are data inconsistencies resolved?

  • Methodological Answer : Common issues include twinning, disorder in the piperidinyl ring, or weak diffraction. SHELXL’s TWIN/BASF commands address twinning, while PART/ISOR restraints manage anisotropic displacement parameters. Contradictions in bond lengths/angles are resolved by cross-validating against density functional theory (DFT)-optimized geometries .

Q. How does the sulfonamide group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The sulfonamide’s acidity (pKa ~10–11) is studied via potentiometric titration. At physiological pH (7.4), the deprotonated form enhances solubility but reduces membrane permeability. Stability assays (e.g., 24-hour incubation in PBS/DMSO) coupled with LC-MS monitor degradation products, revealing hydrolysis at the oxoethyl moiety as the primary degradation pathway .

Methodological Notes

  • Crystallography : SHELX suite (SHELXD for solution, SHELXL for refinement) is preferred for small-molecule structures due to its robust handling of high-resolution data .
  • Synthesis : Multi-step protocols require strict inert conditions (argon/nitrogen) to prevent oxidation of the sulfonamide group .
  • Docking : Use the Protein Data Bank (PDB) for receptor templates (e.g., 6NUR for viral polymerases) and ensure protonation states match physiological conditions .

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